Comparative Inhibitory Potency (Ki) Against Wild-Type HIV-1 Protease
U-89360E inhibits wild-type HIV-1 protease with a Ki of 20 nM . For comparison, clinically used non-peptidic inhibitors exhibit a wide range of potencies; for example, Saquinavir has a reported Ki of 0.463 nM, and Ritonavir a Ki of 0.027 nM [1]. While U-89360E is less potent, its value as a research tool lies in its distinct peptidic binding mode, which provides a different baseline for resistance studies and structural comparisons not achievable with these more potent, non-peptidic drugs.
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Saquinavir (0.463 nM), Ritonavir (0.027 nM) |
| Quantified Difference | U-89360E is 43-fold less potent than Saquinavir and 740-fold less potent than Ritonavir. |
| Conditions | In vitro enzyme inhibition assay with recombinant HIV-1 protease. |
Why This Matters
This data establishes U-89360E's specific potency baseline, which is essential for calibrating experiments where its unique peptidic binding mode, rather than maximal potency, is the critical parameter.
- [1] Muzammil, S., Ross, P., & Freire, E. (2003). A major role for a set of non-active site mutations in the development of HIV-1 protease drug resistance. Biochemistry, 42(3), 631-638. (Data adapted with permission). View Source
